molecular formula C27H52N8O6S B12120866 H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH

H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH

Cat. No.: B12120866
M. Wt: 616.8 g/mol
InChI Key: IFEIEPCGWXXMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH is a synthetic peptide that has garnered interest in various fields of scientific research This peptide is composed of a sequence of amino acids, specifically isoleucine, arginine, valine, valine, and methionine, each in their DL form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the peptide’s composition and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including growth hormone release and tissue repair.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways can lead to various biological effects, such as growth hormone release, cell proliferation, and tissue repair. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

H-DL-xiIle-DL-Arg-DL-Val-DL-Val-DL-Met-OH: can be compared with other similar peptides, such as:

The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEIEPCGWXXMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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